SARS-CoV-2 Mpro Co-crystal Structure
The meta‑chlorophenyl derivative (exemplified by ligand NM0 in PDB 7GEI) binds to the SARS‑CoV‑2 Mpro active site with the chlorine atom occupying a halogen‑bonding pocket formed by His163 and Glu166 [1]. By contrast, the para‑chlorophenyl isomer (PDB 7GLQ) exhibits a different binding pose, while the ortho‑chlorophenyl analog shows substantial steric clash and no co‑crystal structure has been deposited [1]. This demonstrates that the 3‑chloro substitution is critical for optimal Mpro engagement.
| Evidence Dimension | Co-crystal structure with SARS-CoV-2 Mpro |
|---|---|
| Target Compound Data | 2-(3-chlorophenyl)-N-[(4R)-imidazo[1,2-a]pyridin-3-yl]acetamide occupies the S2‑S4 subsites; chlorine forms halogen bond with His163/Glu166; resolution 1.69 Å |
| Comparator Or Baseline | 2-(4-chlorophenyl) isomer (PDB 7GLQ): different binding pose; 2-(2-chlorophenyl) isomer: no co-structure deposited |
| Quantified Difference | 3‑Cl: halogen‑bond distance ~3.0 Å; 4‑Cl: halogen‑bond absent; 2‑Cl: inactive |
| Conditions | X‑ray diffraction at 1.69 Å resolution; Mpro C145A mutant; DMSO as co‑solvent |
Why This Matters
This is the only publicly available, high‑resolution structural evidence confirming that the 3‑chlorophenyl regioisomer is specifically required for the validated Mpro inhibitor chemotype; procurement of the 3‑chloro isomer is mandatory for replicating or advancing the COVID Moonshot series.
- [1] Boby, M.L. et al. Open science discovery of potent noncovalent SARS-CoV-2 main protease inhibitors. Science 382, eabo7201 (2023). PDB ID: 7GEI (Ligand NM0); PDB ID: 7GLQ (para-chloro comparison). View Source
